molecular formula C21H22N2O4S B2553073 (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 357306-39-9

(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2553073
CAS No.: 357306-39-9
M. Wt: 398.48
InChI Key: NTURCPZQKDLJNF-WOJGMQOQSA-N
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Description

(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Biological Activity

Thiazolidin-4-one derivatives, including the compound (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this specific thiazolidin-4-one derivative, highlighting its potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a thiazolidin-4-one core structure modified with a 2,4-dimethylphenyl imine and a 3,4,5-trimethoxybenzylidene moiety. This unique combination of substituents is crucial for its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their anticancer properties. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways and enzyme inhibition. For instance, studies have shown that certain thiazolidin-4-one derivatives exhibit significant cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast)15Apoptosis induction
Compound BHeLa (cervical)20Enzyme inhibition
Compound CA549 (lung)25Cell cycle arrest

Antidiabetic Activity

Thiazolidin-4-one derivatives also demonstrate promising antidiabetic effects by acting as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and insulin sensitivity. The compound under review has been associated with improved glucose uptake and reduced insulin resistance in preclinical models .

Table 2: Antidiabetic Effects of Thiazolidin-4-one Derivatives

CompoundModelEffect
Compound DDiabetic ratsDecreased blood glucose
Compound ECell cultureEnhanced glucose uptake

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been well documented. These compounds exhibit activity against various bacteria and fungi. The presence of electron-withdrawing groups in the structure enhances their efficacy against microbial strains .

Table 3: Antimicrobial Activity of Thiazolidin-4-one Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound FE. coli32 µg/mL
Compound GS. aureus16 µg/mL
Compound HC. albicans64 µg/mL

Case Studies

  • Anticancer Study : A recent study investigated the anticancer effects of a series of thiazolidin-4-one derivatives against MCF-7 and HeLa cell lines. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antidiabetic Evaluation : In another study focusing on diabetic models, a thiazolidinone derivative was shown to lower fasting blood glucose levels significantly and improve insulin sensitivity compared to untreated controls .
  • Antimicrobial Testing : A comprehensive evaluation of several thiazolidinone derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structural features that contributed to enhanced antimicrobial efficacy .

Properties

IUPAC Name

(5E)-2-(2,4-dimethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-12-6-7-15(13(2)8-12)22-21-23-20(24)18(28-21)11-14-9-16(25-3)19(27-5)17(10-14)26-4/h6-11H,1-5H3,(H,22,23,24)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTURCPZQKDLJNF-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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